molecular formula C19H15Cl2NO3S B14215689 N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide CAS No. 823781-61-9

N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide

Katalognummer: B14215689
CAS-Nummer: 823781-61-9
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: OMQUEDNBNQZBIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex aromatic structure with multiple functional groups, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide group.

    Aromatic Substitution:

    Ether Formation: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated aromatic compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The compound’s molecular targets could include bacterial enzymes, cancer cell receptors, or other biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Chlorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide: Similar structure but lacks the methyl group.

    N-(3-Methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide: Similar structure but lacks the chloro group on the first aromatic ring.

    N-(3-Chloro-2-methylphenyl)-4-phenoxybenzene-1-sulfonamide: Similar structure but lacks the chloro group on the second aromatic ring.

Uniqueness

N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the aromatic rings may enhance its stability and interaction with biological targets.

Eigenschaften

CAS-Nummer

823781-61-9

Molekularformel

C19H15Cl2NO3S

Molekulargewicht

408.3 g/mol

IUPAC-Name

N-(3-chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzenesulfonamide

InChI

InChI=1S/C19H15Cl2NO3S/c1-13-18(21)3-2-4-19(13)22-26(23,24)17-11-9-16(10-12-17)25-15-7-5-14(20)6-8-15/h2-12,22H,1H3

InChI-Schlüssel

OMQUEDNBNQZBIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.